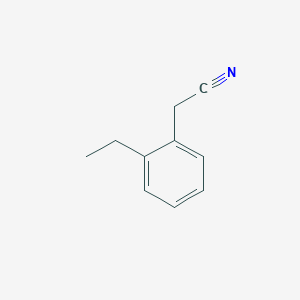

2-(2-Ethylphenyl)acetonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2-Ethylphenyl)acetonitrile is a chemical compound that is related to various research studies involving its synthesis, molecular structure, and reactivity in different chemical reactions. While the provided papers do not directly discuss 2-(2-Ethylphenyl)acetonitrile, they do provide insights into similar compounds and their behaviors in acetonitrile solutions, which can be extrapolated to understand the properties and reactions of 2-(2-Ethylphenyl)acetonitrile.

Synthesis Analysis

The synthesis of related compounds, such as 2-(2-hydroxyphenyl)acetonitriles, has been developed through reactions involving trimethylsilyl cyanide and o-quinone methides generated from 2-(1-tosylalkyl)phenols under basic conditions . This method could potentially be adapted for the synthesis of 2-(2-Ethylphenyl)acetonitrile by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(2-Ethylphenyl)acetonitrile has been characterized in various studies. For instance, the crystal structures of diastereoisomers of a related compound were analyzed, showing differences in torsion angles and hydrogen-bond interactions . These findings can provide a basis for predicting the molecular structure and intermolecular interactions of 2-(2-Ethylphenyl)acetonitrile.

Chemical Reactions Analysis

The reactivity of compounds in acetonitrile has been extensively studied. Photo-heterolysis and -homolysis of substituted diphenylmethyl derivatives in acetonitrile have been characterized, providing insights into the generation of cations and radicals . Additionally, the anodic oxidation of related esters in acetonitrile has been investigated, revealing a two-step oxidation process . These studies can inform the potential chemical reactions that 2-(2-Ethylphenyl)acetonitrile may undergo in similar conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 2-(2-Ethylphenyl)acetonitrile can be inferred from studies on their behavior in acetonitrile. For example, the deprotonation of disulfonyl carbon acids in acetonitrile has been characterized, providing pKa values and insights into the solvation effects . The electrochemical properties of vinyl fluorides in acetonitrile have also been explored, indicating the influence of proton donors on the reaction outcomes . These findings can help predict the physical and chemical properties of 2-(2-Ethylphenyl)acetonitrile in acetonitrile solvent.

Aplicaciones Científicas De Investigación

-

Organic Synthesis

- Acetonitrile is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis . Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds .

- In the past decades, the conversion reactions of acetonitrile as a building block have become one of the most-attractive fields in organic synthesis . Especially in the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful and compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds .

- Several interesting methods have been developed to provide nitrile-containing products, including the hydrofunctionalization of alkynes, cascade radical cyclization of alkynes, cascade radical cyclization of alkenes, etc .

- In 2021, Qin et al. reported the first synthesis of cyclobutenone 70 by [2+2] cyclization using acetonitrile as a raw material for C2 cyclization .

-

Colloidal Behavior

Safety And Hazards

Propiedades

IUPAC Name |

2-(2-ethylphenyl)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N/c1-2-9-5-3-4-6-10(9)7-8-11/h3-6H,2,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLLAUEJCYCBLPM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20568415 |

Source

|

| Record name | (2-Ethylphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20568415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Ethylphenyl)acetonitrile | |

CAS RN |

74533-20-3 |

Source

|

| Record name | (2-Ethylphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20568415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-Fluorophenyl)thio]butan-2-one](/img/structure/B1283539.png)

![1-(2-Amino-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-5-yl)-ethanone](/img/structure/B1283548.png)

![4-Amino-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1283553.png)